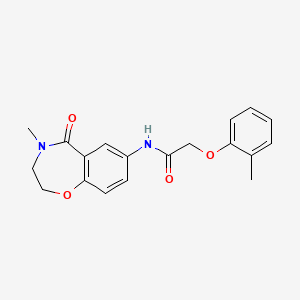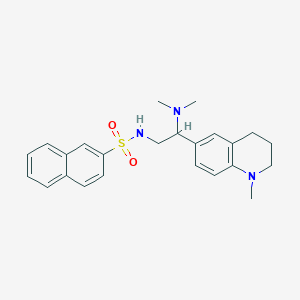
5-(4-(6-(对甲苯胺基)哒嗪-3-基)哌嗪-1-羰基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
科学研究应用
5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and mechanisms.
作用机制
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific structure and the presence of different substituents .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
The action of pyridazinone derivatives can be influenced by various factors, including the specific biological environment in which they are acting .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Attachment of the p-Tolylamino Group: The p-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where p-toluidine reacts with the pyridazine derivative.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.
Coupling of Piperazine and Pyridazine Derivatives: The piperazine derivative is then coupled with the pyridazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, typically using a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylamino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the p-tolylamino group.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
5-(4-(6-(Phenylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a phenylamino group instead of a p-tolylamino group.
5-(4-(6-(Benzylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a benzylamino group.
Uniqueness
Structural Features: The presence of the p-tolylamino group provides unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
Functional Applications:
属性
IUPAC Name |
5-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-2-4-15(5-3-14)21-17-7-8-18(24-23-17)25-10-12-26(13-11-25)20(28)16-6-9-19(27)22-16/h2-5,7-8,16H,6,9-13H2,1H3,(H,21,23)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APABBJHQHDFGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358170.png)



![(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B2358179.png)
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide](/img/structure/B2358180.png)



![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358186.png)
